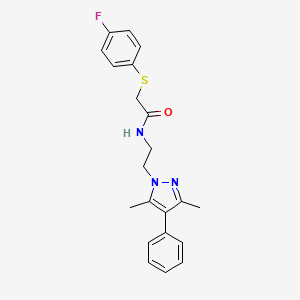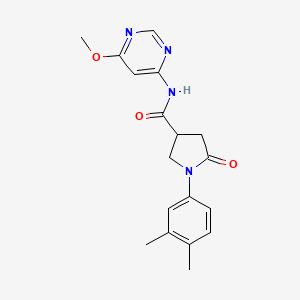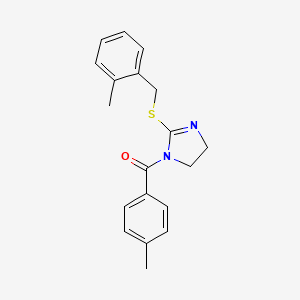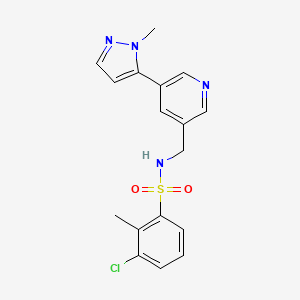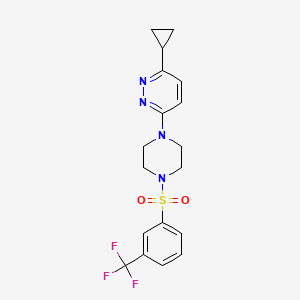
3-环丙基-6-(4-((3-(三氟甲基)苯基)磺酰基)哌嗪-1-基)哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound with multiple functional groups, making it a versatile molecule in various fields of scientific research The compound consists of a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
科学研究应用
3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine finds applications in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules
Biology: : Acts as a probe to study the interactions of various biological macromolecules, such as proteins and nucleic acids, due to its complex structure and functional groups.
Medicine: : Investigated for potential pharmacological activities, including as an antimicrobial or anticancer agent, by targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine can be approached through several synthetic routes. One common method involves the following steps:
Cyclopropylation: : Introduction of the cyclopropyl group onto a suitable precursor molecule through cyclopropanation reactions.
Pyridazine Formation: : Construction of the pyridazine ring via cyclization reactions involving appropriate starting materials, often through condensation or oxidative cyclization.
Piperazine Substitution: : Introduction of the piperazine ring by nucleophilic substitution reactions on the pyridazine scaffold.
Sulfonylation: : Attachment of the 3-(trifluoromethyl)phenylsulfonyl group onto the piperazine nitrogen through sulfonylation reactions using sulfonyl chlorides or similar reagents.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow techniques or batch reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for efficiency and safety. Common solvents include dichloromethane, acetonitrile, and dimethylformamide, depending on the specific steps involved.
化学反应分析
Types of Reactions
3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro or sulfonyl groups, often using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: : The compound undergoes nucleophilic or electrophilic substitution reactions at various positions on the pyridazine ring and piperazine moiety.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, palladium on carbon with hydrogen.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation often yields more oxygenated derivatives, reduction produces less oxygenated compounds, and substitution introduces various functional groups to the parent molecule.
作用机制
The mechanism of action for 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine varies depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The molecular targets could include kinases, proteases, or other proteins essential for cell function. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound's binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-(3-(Trifluoromethyl)phenylsulfonyl)piperazine: : Shares the piperazine and sulfonyl groups, but lacks the pyridazine core.
Cyclopropyl-pyridazine derivatives: : Similar core structure, differing in the substituents attached to the pyridazine ring.
Uniqueness
What sets 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine apart is the combination of its cyclopropyl, pyridazine, and trifluoromethyl groups. This unique structure confers distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and potential pharmacological activities not observed in simpler analogs.
属性
IUPAC Name |
3-cyclopropyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c19-18(20,21)14-2-1-3-15(12-14)28(26,27)25-10-8-24(9-11-25)17-7-6-16(22-23-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPLQEHJAYYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)
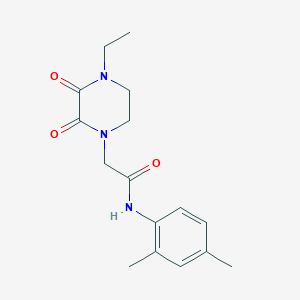
![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)
![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)
![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)

![(2R)-bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2525593.png)
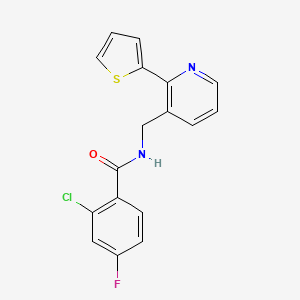
![2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2525598.png)
